REACTION_SMILES
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[CH3:15][I:16].[CH3:19][CH2:20][OH:21].[CH3:1][n:2]1[c:3]([SH:13])[n:4][n:5][c:6]1-[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1.[Na+:18].[OH-:17].[OH2:14]>>[CH3:1][n:2]1[c:3]([S:13][CH3:15])[n:4][n:5][c:6]1-[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(S)nnc1-c1ccccc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
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|
Type
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product
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Smiles
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CSc1nnc(-c2ccccc2)n1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |